(4,6-Dimethoxypyrimidin-5-yl)boronic acid
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Overview
Description
(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula (CH3O)2(C4HN2)B(OH)2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry and material science. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxypyrimidin-5-yl)boronic acid typically involves the reaction of 4,6-dimethoxypyrimidine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the cross-coupling of 4,6-dimethoxypyrimidine with a boronic acid derivative . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethoxypyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: Conversion to the corresponding boronic ester or boronate under oxidative conditions.
Substitution: Reaction with electrophiles to form substituted pyrimidine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Solvents: THF, DMF, and other polar aprotic solvents are commonly used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Substituted Pyrimidines: Formed through substitution reactions.
Scientific Research Applications
(4,6-Dimethoxypyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents.
Material Science: Employed in the creation of advanced materials, such as polymers and sensors.
Biological Research: Utilized in the study of enzyme inhibitors and as a tool for probing biological pathways.
Industrial Applications: Used in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (4,6-Dimethoxypyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as a versatile building block in organic synthesis and as a functional group in biologically active molecules . The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethoxypyrimidin-5-yl)boronic acid: A closely related compound with similar chemical properties.
(2,6-Dimethoxypyrimidin-5-yl)boronic acid: Another similar compound with slight variations in the position of the methoxy groups.
Pyrimidine-5-boronic acid: A simpler boronic acid derivative with a pyrimidine ring.
Uniqueness
(4,6-Dimethoxypyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and materials .
Properties
Molecular Formula |
C6H9BN2O4 |
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Molecular Weight |
183.96 g/mol |
IUPAC Name |
(4,6-dimethoxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O4/c1-12-5-4(7(10)11)6(13-2)9-3-8-5/h3,10-11H,1-2H3 |
InChI Key |
XSPTURBJHOFNDN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CN=C1OC)OC)(O)O |
Origin of Product |
United States |
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